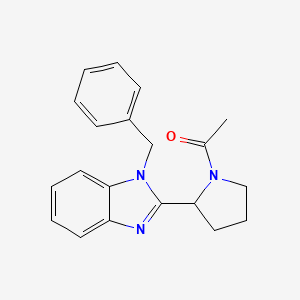

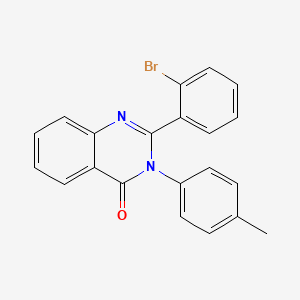

![molecular formula C15H15ClN6S B4579915 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines and their derivatives, including the mentioned compound, can be synthesized through various methods. One approach involves the heterocyclization reaction of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles to obtain pyrazolo[1,5-a][1,3,5]triazines with various substituents (Velihina et al., 2023). Another method includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines to synthesize pyrazolo[1,5-a]pyrimidines and related derivatives (Abdelriheem et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including pyrazole, triazole, and pyrimidine moieties. This complex structure contributes to the molecule's unique chemical and physical properties. Structural elucidation can be achieved through various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography for definitive structural confirmation (Abdelhamid et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines involves interactions at various positions on the heterocyclic rings, enabling the synthesis of a wide array of derivatives. These reactions include cyclocondensation, nucleophilic substitution, and various heterocyclization processes, leading to the formation of new bonds and the introduction of diverse functional groups (Davoodnia et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of the substituents on the heterocyclic core. These properties are crucial for determining the compound's suitability for various applications, including its potential use in drug development and material science (Baraldi et al., 1994).

Chemical Properties Analysis

The chemical properties of such compounds are defined by their reactivity, stability, and interactions with other molecules. These characteristics are essential for understanding the compound's behavior in chemical reactions and its potential biological activity. The presence of multiple heteroatoms and aromatic systems within the molecule contributes to its reactivity and the possibility of engaging in a wide range of chemical transformations (Desenko et al., 1998).

Scientific Research Applications

Synthesis and Structural Analysis

- A study by Lahmidi et al. (2019) detailed the synthesis and structural characterization of a pyrimidine derivative with a 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing the potential of such compounds in diverse applications, including antimicrobial activities (Lahmidi et al., 2019).

Biological Activities

- Research by Guo-xiang (2009) reported the herbicidal activities of certain pyrazol-5-yl and 1,3,4-oxadiazol-2ylmethylthio substituted triazolo[1,5-a]pyrimidine derivatives, indicating the utility of such compounds in agricultural applications (Guo-xiang, 2009).

Antimicrobial Properties

- Abdelriheem et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and other related compounds, highlighting their antitrypanosomal activity, which is vital for treating tropical diseases (Abdelriheem et al., 2017).

Medicinal Chemistry

- A 2008 study by Abdel‐Aziz et al. explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine and related compounds, some of which exhibited moderate antibacterial and antifungal effects, suggesting their potential in drug discovery (Abdel‐Aziz et al., 2008).

Analytical Chemistry

- The molecular structure of certain pyrazolo[1,5-a]pyrimidines was determined by X-ray diffractometry in a study by Frizzo et al. (2009), which provides foundational knowledge for the development of analytical techniques in chemistry (Frizzo et al., 2009).

Novel Compound Synthesis

- Desenko et al. (1998) conducted a study on the cyclocondensation of specific triazolo[1,5-a]pyrimidines, contributing to the broader understanding of chemical synthesis processes (Desenko et al., 1998).

properties

IUPAC Name |

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S/c1-7-10(4)23-15-12(7)14-18-11(20-22(14)6-17-15)5-21-9(3)13(16)8(2)19-21/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKUQXQPWQXQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

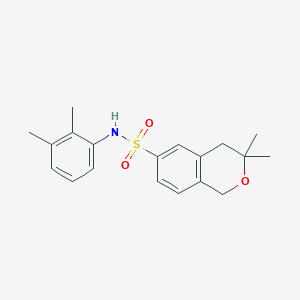

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

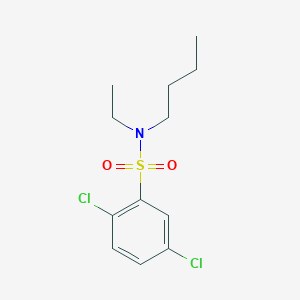

![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)